

Aprutumab Ixadotin Clinical Trial Failure: A Technical Support Guide

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Compound of Interest

Compound Name: Aprutumab Ixadotin

Cat. No.: B12779818

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This technical support center provides researchers, scientists, and drug development professionals with detailed information and troubleshooting guidance regarding the clinical trial failure of **Aprutumab Ixadotin** (BAY 1187982).

Frequently Asked Questions (FAQs)

Q1: What was the primary reason for the termination of the **Aprutumab Ixadotin** Phase I clinical trial (NCT02368951)?

The first-in-human Phase I trial of **Aprutumab Ixadotin** was terminated early primarily because the drug was poorly tolerated by patients.^{[1][2][3]} The maximum tolerated dose (MTD) was established at 0.2 mg/kg, which was below the therapeutic threshold that had been estimated from preclinical studies.^{[1][2][3]} This indicated that the doses high enough to potentially be effective against tumors would likely cause unacceptable toxicity in patients.

Q2: What were the key dose-limiting toxicities (DLTs) observed in the trial?

Dose-limiting toxicities were observed only in the two highest dosing cohorts and included thrombocytopenia (low platelet count), proteinuria (excess protein in urine), and corneal epithelial microcysts.^{[1][2][3]}

Q3: What was the mechanism of action for **Aprutumab Ixadotin**?

Aprutumab Ixadotin is an antibody-drug conjugate (ADC).[4][5][6] It consists of a fully human anti-FGFR2 (Fibroblast Growth Factor Receptor 2) monoclonal antibody, Aprutumab, linked to a novel auristatin-based payload.[1][3][6] The antibody component was designed to target and bind to FGFR2, a receptor that is overexpressed in several types of solid tumors.[1][3][5] Upon binding to FGFR2 on tumor cells, the ADC is internalized, and the cytotoxic auristatin payload is released, leading to cell death.[7]

Troubleshooting Guide for Related Research

Issue: Observing unexpected toxicities in preclinical models with a similar ADC.

Possible Cause & Troubleshooting Steps:

- Payload-related off-target toxicity: The auristatin payload, once released, can be toxic to healthy, rapidly dividing cells.
 - Recommendation: Conduct in-vitro cytotoxicity assays on a panel of normal, healthy cell lines to assess off-target effects. Evaluate the stability of the linker in plasma from different species to ensure the payload is not prematurely released.
- Antibody-dependent cellular cytotoxicity (ADCC) or complement-dependent cytotoxicity (CDC): The antibody component itself might be engaging the immune system against healthy tissues that have low levels of FGFR2 expression.
 - Recommendation: Perform ADCC and CDC assays using healthy cells with varying levels of FGFR2 expression.
- "On-target, off-tumor" toxicity: The antibody may be binding to FGFR2 on normal tissues, leading to the delivery of the cytotoxic payload to healthy cells.
 - Recommendation: Conduct detailed immunohistochemistry (IHC) or other protein expression analysis on a wide range of normal tissues to map the expression profile of the target antigen.

Issue: Lack of efficacy in xenograft models at well-tolerated doses.

Possible Cause & Troubleshooting Steps:

- Insufficient ADC internalization: The binding of the antibody to the receptor may not be efficiently triggering internalization.
 - Recommendation: Perform cellular uptake and trafficking studies using fluorescently labeled ADC to visualize and quantify internalization rates in your cell models.
- Low antigen expression in the chosen model: The tumor models may not express the target antigen at a high enough density for sufficient payload delivery.
 - Recommendation: Quantify the number of receptors per cell in your in-vitro and in-vivo models using techniques like quantitative flow cytometry or radio-immunoassays.
- Drug resistance mechanisms: The tumor cells may have intrinsic or acquired resistance to the auristatin payload.
 - Recommendation: Evaluate the expression of drug efflux pumps (e.g., P-glycoprotein) in your models. Conduct proliferation assays with the free payload to confirm sensitivity.

Quantitative Data Summary

Table 1: Most Common Grade ≥ 3 Drug-Related Adverse Events

Adverse Event	Percentage of Patients (n=20)
Anemia	10%
Aspartate Aminotransferase Increase	10%
Proteinuria	10%
Thrombocytopenia	15%

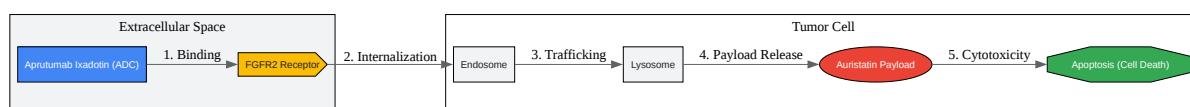
Source: Data compiled from the First-in-Human Phase I Study of **Aprutumab Ixadotin**.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Table 2: Dose-Limiting Toxicities and Maximum Tolerated Dose

Dose-Limiting Toxicities	Dose Cohorts Affected	Maximum Tolerated Dose (MTD)
Thrombocytopenia	Highest two dosing cohorts	0.2 mg/kg
Proteinuria	Highest two dosing cohorts	
Corneal Epithelial Microcysts	Highest two dosing cohorts	

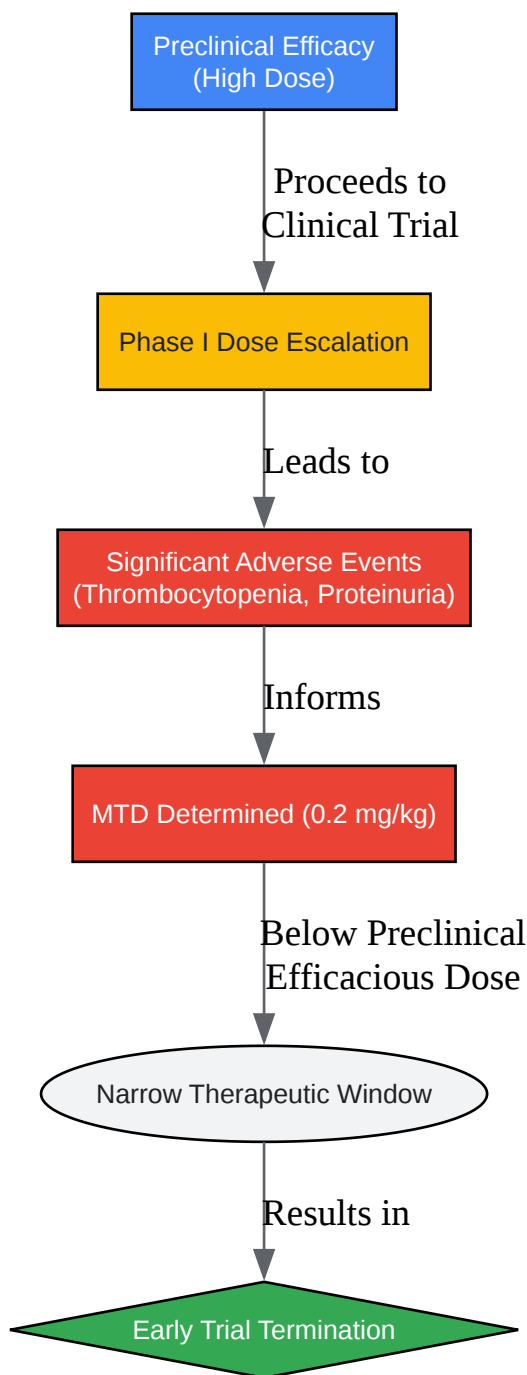
Source: Data compiled from the First-in-Human Phase I Study of **Aprutumab Ixadotin**.^{[1][2][3]}

Visualizations



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Caption: Mechanism of action for **Aprutumab Ixadotin**.



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Caption: Logical flow leading to the early termination of the trial.

Experimental Protocols

Phase I Clinical Trial Design (NCT02368951)

- Study Design: This was an open-label, multicenter, phase I dose-escalation trial.[1][5]
- Patient Population: Patients with advanced solid tumors known to be FGFR2-positive.[1][3]
- Treatment Regimen: **Aprutumab Ixadotin** was administered intravenously on day 1 of a 21-day cycle, with escalating doses starting at 0.1 mg/kg body weight.[1][5]
- Primary Endpoints: The primary objectives were to assess the safety, tolerability, and determine the maximum tolerated dose (MTD) of **Aprutumab Ixadotin**. [1][5]
- Secondary Endpoints: Secondary goals included evaluation of the pharmacokinetics and preliminary anti-tumor response.[1][5]
- Dose Escalation Cohorts: A total of twenty patients were enrolled across five dose cohorts, with doses ranging from 0.1 to 1.3 mg/kg.[1][2][3]

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